molecular formula C22H28N2O2 B8774829 Ethanedione, bis[4-(diethylamino)phenyl]- CAS No. 68289-19-0

Ethanedione, bis[4-(diethylamino)phenyl]-

Cat. No. B8774829
M. Wt: 352.5 g/mol
InChI Key: GHFPJMPRTWGOTF-UHFFFAOYSA-N
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Patent
US05164512

Procedure details

To 11.6 g of anhydrous aluminum chloride, 60 ml of carbon disulfide was added, followed by dropwise addition of 30 g of N,N-diethylaniline under ice-cooling. Then, 10 g of oxalyl chloride was added dropwise thereto at 5° C. or lower, followed by the reaction for 1 hour with stirring. After the reaction, the reaction solution was poured into 100 ml of water and 200 ml of chloroform. The chloroform layer obtained by separation was washed with 2N hydrochloric acid, dried and concentrated. The residue was recrystallized from ethyl acetate to give yellow 1,2-bis(4-diethylaminophenyl)ethane-1,2-dione in an amount of 7.0 g.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C(=S)=S.[CH2:8]([N:10]([CH2:17][CH3:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:9].[C:19](Cl)(=[O:23])[C:20](Cl)=[O:21]>C(Cl)(Cl)Cl.O>[CH2:17]([N:10]([CH2:8][CH3:9])[C:11]1[CH:16]=[CH:15][C:14]([C:19](=[O:23])[C:20]([C:14]2[CH:15]=[CH:16][C:11]([N:10]([CH2:17][CH3:18])[CH2:8][CH3:9])=[CH:12][CH:13]=2)=[O:21])=[CH:13][CH:12]=1)[CH3:18] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
60 mL
Type
reactant
Smiles
C(=S)=S
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at 5° C. or lower, followed by the reaction for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
was washed with 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)N(CC)CC)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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